2-(2-Methylphenyl)oxirane
Overview
Description
“2-(2-Methylphenyl)oxirane”, also known as Oxirane, 2-methyl-2-phenyl-, is a chemical compound with the molecular formula C9H10O . It has a molecular weight of 134.18 . The IUPAC Standard InChI is InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylphenyl)oxirane” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .
Scientific Research Applications
Organic Synthesis
2-(2-Methylphenyl)oxirane: is a valuable intermediate in organic synthesis. Its reactivity as an epoxide allows for the formation of carbon-carbon and carbon-heteroatom bonds through ring-opening reactions. This compound can be used to synthesize complex molecules, including pharmaceuticals, agrochemicals, and natural products. The stereospecific nature of its reactions is particularly useful in the synthesis of chiral molecules .
Polymer Chemistry
In polymer chemistry, 2-(2-Methylphenyl)oxirane can be polymerized or copolymerized to create novel polymeric materials with unique properties. These materials may have applications in coatings, adhesives, and as components of composite materials due to their potential thermal stability and chemical resistance .
Medicinal Chemistry
The epoxide group in 2-(2-Methylphenyl)oxirane is a functional moiety in medicinal chemistry, where it can be utilized to build pharmacophores or as a reactive group for further transformations. Epoxides are known to be key intermediates in the synthesis of various active pharmaceutical ingredients .
Environmental Applications
2-(2-Methylphenyl)oxirane may find use in environmental applications, such as in the synthesis of compounds that can act as biodegradable surfactants or in the development of materials that can aid in environmental remediation processes .
Industrial Uses
This compound’s reactivity makes it suitable for various industrial applications, including the synthesis of fine chemicals and as a starting material for the production of other industrially relevant compounds. Its role in the synthesis of fragrances, flavors, and dyes is notable .
Analytical Chemistry
In analytical chemistry, 2-(2-Methylphenyl)oxirane can be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibration of instruments and in the development of analytical protocols .
Materials Science
The incorporation of 2-(2-Methylphenyl)oxirane into materials can lead to the development of advanced materials with specific mechanical and chemical properties. Its use in the creation of new composites and nanomaterials is an area of ongoing research .
Biochemistry
In biochemistry, 2-(2-Methylphenyl)oxirane can be used to modify biomolecules or to study reaction mechanisms involving epoxides. Its interactions with enzymes and other biological macromolecules can provide insights into the biochemical pathways and processes .
Safety and Hazards
properties
IUPAC Name |
2-(2-methylphenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFMIJGTPFQWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950505 | |
Record name | 2-(2-Methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)oxirane | |
CAS RN |
2783-26-8 | |
Record name | 2-(2-Methylphenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2783-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylphenyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylphenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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